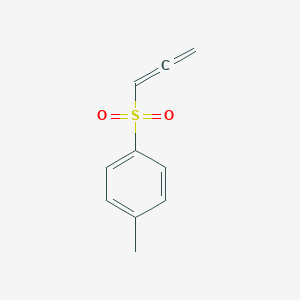

p-Tolyl propadienyl sulphone

Description

Structure

3D Structure

Properties

CAS No. |

16192-08-8 |

|---|---|

Molecular Formula |

C10H10O2S |

Molecular Weight |

194.25 g/mol |

InChI |

InChI=1S/C10H10O2S/c1-3-8-13(11,12)10-6-4-9(2)5-7-10/h4-8H,1H2,2H3 |

InChI Key |

XKGAKLCWOYKBBO-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C=C=C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C=C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for P Tolyl Propadienyl Sulphone

Strategic Approaches to Allenyl Sulphone Synthesis

The preparation of p-tolyl propadienyl sulphone can be achieved through several strategic pathways, with the most prominent being the rearrangement of propargylic precursors.

Rearrangement Pathways for Propargylic Sulfinates Leading to Allenyl Sulphones

A cornerstone in the synthesis of allenyl sulphones is the rsc.orgsemanticscholar.org-sigmatropic rearrangement of propargylic sulfinates. semanticscholar.orgtandfonline.comcapes.gov.br This concerted and highly efficient process provides a direct route to the desired allenic structure. semanticscholar.org The reaction involves the transformation of a propargylic sulfinate ester into an allenyl sulphone, often with high stereoselectivity. semanticscholar.org

Mechanistic studies indicate that this rearrangement proceeds through a concerted mechanism. semanticscholar.orgresearchgate.net The reaction's sensitivity to solvent ionizing power and substituents is relatively low, further supporting a concerted pathway over an ionic one. researchgate.net The general transformation is depicted as the conversion of propargylic sulfinates to allenic sulphones. tandfonline.com

Various catalysts have been employed to facilitate this rearrangement, leading to excellent yields. Notably, silver and copper salts have proven effective. Treatment of propargylic sulfinate esters with catalytic amounts (e.g., 2 mol %) of silver hexafluoroantimonate can result in the rapid and near-quantitative formation of allenic sulphones. researchgate.netresearchgate.net Similarly, copper(I)-exchanged zeolites and other copper salts also catalyze the reaction, yielding the corresponding allenic sulphones in essentially quantitative amounts. researchgate.netresearchgate.net

Table 1: Catalysts for rsc.orgsemanticscholar.org-Sigmatropic Rearrangement of Propargylic Sulfinates

| Catalyst | Typical Loading | Outcome | Reference |

|---|---|---|---|

| Silver Hexafluoroantimonate | 2 mol % | Rapid formation, quantitative yield | researchgate.net |

| Ag¹-USY Zeolite | Catalytic | Quantitative yield | researchgate.net |

It is noteworthy that propargylic trifluoromethanesulfinates (triflinates) also readily undergo this rsc.orgsemanticscholar.org-sigmatropic rearrangement to yield the corresponding allenyl trifluoromethyl sulphones, even under solvolytic conditions. semanticscholar.orgresearchgate.net

Other Established Chemical Synthesis Routes for this compound

Beyond the rearrangement of sulfinates, other methods have been established for the synthesis of this compound and its isomers. One direct method involves the reaction of magnesium with p-toluenesulfonyl chloride and an appropriate propargyl halide, which can produce 1,2-propadienyl p-tolyl sulphone, often as an inseparable mixture with its isomer, propargyl p-tolyl sulfone. rsc.org

Another significant route is the direct sulfonylation of propargylic alcohols. nih.govresearchgate.net This approach uses sodium sulfinates as the sulfonyl source in the presence of a promoter. For instance, using a Brønsted acid allows for the synthesis of triaryl allenyl sulphones from easily accessible propargylic alcohols under mild conditions. researchgate.net This reaction is proposed to proceed through an allenyl carbocation intermediate, which is then attacked by the sulfinate nucleophile. researchgate.net

General Synthetic Principles for Aryl Propadienyl Sulphones

The synthesis of aryl propadienyl sulphones often relies on the strategic functionalization of propargylic alcohols. A highly effective and general method is the regio- and chemoselective sulfonylation of these alcohols. nih.gov

One such protocol utilizes sulfinamides as the sulfonyl source in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), a solvent known for promoting cationic intermediates. This transformation provides straightforward and mild access to a variety of multi-substituted allenyl sulphones. nih.gov A key advantage of this method is that it does not require any external catalysts or oxidants, allowing for the successful conversion of various tertiary and secondary propargyl alcohols into allenyl sulphones in high yields. nih.gov

Table 2: Conditions for Sulfonylation of Propargylic Alcohols

| Sulfonyl Source | Promoter/Solvent | Key Features | Reference |

|---|---|---|---|

| Sodium Sulfinates | Brønsted Acid | Mild conditions, proceeds via allenyl carbocation | researchgate.net |

These methods highlight a general principle: the generation of a reactive intermediate from a propargylic alcohol, which is then trapped by a sulfonyl-containing nucleophile to form the allenyl sulphone framework.

Divergent Synthesis of p-Tolylsulfonyl-Substituted Carbon Frameworks

The p-toluenesulfonyl (tosyl) group is a powerful tool in divergent synthesis, enabling the creation of diverse and complex carbon skeletons from a common intermediate. While not starting directly from this compound, methodologies involving the tosyl group illustrate its synthetic utility.

For example, a charge-accelerated semanticscholar.orgsemanticscholar.org-sigmatropic sulfonium (B1226848) rearrangement has been developed for the diastereodivergent synthesis of 1,4-dicarbonyl compounds. acs.org This strategy utilizes a p-tolyl sulfoxide (B87167) to control the stereochemical outcome, demonstrating how the sulfonyl group can direct synthetic pathways. acs.org Similarly, the p-toluenesulfonyl group has been instrumental in the divergent synthesis of complex heterocyclic structures like benzazepines and bridged polycycloalkanones through dearomative rearrangement strategies. researchgate.net The tosyl group often serves as a crucial activating or directing group in these complex transformations. researchgate.netsci-hub.se These examples underscore the value of the p-tolylsulfonyl moiety as a versatile functional handle for constructing varied molecular frameworks.

Considerations in Scalable Synthesis of Allenyl Sulphones

Transitioning the synthesis of allenyl sulphones, including this compound, from laboratory scale to larger, industrial production requires several key considerations. An ideal scalable process should be robust, cost-effective, safe, and environmentally friendly.

One approach to enhance scalability is the use of continuous flow conditions. rsc.org Flow chemistry can offer better control over reaction parameters, improve safety by minimizing the volume of reactive intermediates at any given time, and facilitate easier purification. For instance, the electrochemical synthesis of allyl sulphones has been successfully demonstrated in a flow setup, suggesting a potential pathway for the scalable production of related allenyl sulphones. rsc.org

The choice of reagents is also critical. Utilizing inexpensive and readily available starting materials is paramount. Methods that avoid stoichiometric, hazardous, or expensive metal catalysts are preferred. rsc.orgnih.gov For example, catalyst-free sulfonylation of propargylic alcohols in HFIP presents an attractive option for scale-up due to its operational simplicity. nih.gov Furthermore, processes that yield water as the only byproduct are considered environmentally benign and are highly desirable for industrial applications. organic-chemistry.org Efficient purification methods, such as direct filtration of the product from the reaction mixture, can also significantly improve the practicality of a synthesis on a gram scale or larger. organic-chemistry.org

Mechanistic Exploration of Chemical Transformations Involving P Tolyl Propadienyl Sulphone

Nucleophilic Addition Mechanisms to the Allenic Moiety

The electron-withdrawing nature of the p-tolylsulfonyl group activates the allenic system of p-tolyl propadienyl sulphone towards nucleophilic attack. This activation facilitates a range of addition reactions with various nucleophiles.

The reaction of amines with this compound represents a key class of nucleophilic additions. Kinetic and mechanistic studies have provided valuable insights into this transformation. The addition of amines to acetylenic and allenic sulfones is a well-established process. acs.org

The reaction typically proceeds via a nucleophilic attack of the amine on the central carbon of the allene (B1206475), leading to the formation of a zwitterionic intermediate. Subsequent proton transfer results in the final enamine product. The stereochemistry of these additions has been a subject of interest, with studies indicating that racemic allenic sulphones can be partially resolved through reaction with a deficiency of an optically active amine. researchgate.net A catalytic kinetic resolution has also been described, highlighting the potential for stereoselective transformations. researchgate.net

The reaction mechanism can be influenced by the nature of the amine and the reaction conditions. For instance, in related systems involving α,β-unsaturated aldehydes and ketones, the addition of primary amines can lead to either 1,2- or 1,4-addition products, with the outcome often dictated by kinetic versus thermodynamic control. worktribe.com While not directly studying this compound, these findings suggest that similar complexities could arise in its reactions with amines. The formation of imines from the reaction of primary amines with carbonyl compounds proceeds through an aminoalcohol intermediate, a process that is highly pH-dependent. pressbooks.pub

The table below summarizes findings from studies on the addition of amines to activated multiple bonds, providing a comparative context for understanding the reactivity of this compound.

| Nucleophile | Substrate Type | Key Mechanistic Features | Product Type |

| Primary Amines | Allenic Sulphones | Nucleophilic attack at the central carbon, potential for kinetic resolution. researchgate.net | Enamines |

| Secondary Amines | Acetylenic Ketones | Formation of a zwitterionic intermediate followed by intramolecular proton transfer. acs.org | Enaminones |

| Ammonia/Primary Amines | Aldehydes/Ketones | Formation of an aminoalcohol intermediate, pH-dependent. pressbooks.pub | Imines |

| Secondary Amines | Aldehydes/Ketones | Formation of an iminium ion intermediate followed by deprotonation. | Enamines |

This table provides a general overview based on related reactions and principles.

Carboxylate ions can act as nucleophiles, adding to the activated allenic system of this compound. researchgate.net These base-catalyzed additions occur readily under mild conditions. researchgate.net The initial adducts formed are vinyl esters, which are highly reactive acylating agents. researchgate.net

The mechanism involves the nucleophilic attack of the carboxylate ion on the central carbon of the allene. This is followed by protonation to yield a 1-(arylsulphonylmethyl)vinyl ester. researchgate.net These esters can then readily react with other nucleophiles, such as amines, in subsequent acylation reactions to form amides. researchgate.net This two-step process, involving addition and then acylation, highlights the synthetic utility of the carboxylate adducts.

In a related context, the intramolecular transfer of a carboxylate group has been observed in other systems, showcasing the potential for acyl migration in suitable substrates. uic.edu While not a direct example involving this compound, it underscores the chemical principles that can govern the reactivity of such intermediates. The conversion of carboxylic acids to ketones using organolithium reagents and a coupling agent like DCC also proceeds through a nucleophilic addition mechanism to an activated carboxylate intermediate. chemistrysteps.com

The following table outlines the general transformation of this compound upon reaction with carboxylate ions.

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product (after acylation) |

| This compound | Carboxylic Acid (e.g., Acetic, Benzoic) | 1-(p-Tolylsulphonylmethyl)vinyl ester | Amide (upon reaction with an amine) |

The electron-withdrawing sulfonyl group in this compound activates the double bonds for conjugate additions, which are a type of Michael reaction. wikipedia.orgmasterorganicchemistry.com In this context, the allene system acts as a Michael acceptor. rsc.orgrhhz.netacs.org

The mechanism of a Michael addition involves the attack of a nucleophile (the Michael donor) on the β-carbon of the activated alkene (the Michael acceptor). wikipedia.orgyoutube.com For this compound, the nucleophilic attack can occur at the terminal carbon of the allene system. This leads to the formation of a resonance-stabilized carbanion, which is subsequently protonated to give the final adduct. wikipedia.org

A variety of nucleophiles can participate in Michael additions, including carbanions derived from active methylene (B1212753) compounds, enamines, and heteroatom nucleophiles. wikipedia.orgmasterorganicchemistry.com The efficiency and regioselectivity of the addition can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. Vinyl sulfones are recognized as excellent Michael acceptors due to the electron-poor nature of their double bond. researchgate.net

The table below provides examples of Michael acceptors and donors relevant to the reactivity of this compound.

| Michael Acceptor | Michael Donor Example | Product Type |

| This compound | Diethyl malonate | C-C bond formation, adduct |

| α,β-Unsaturated ketone | Enolate | 1,5-Dicarbonyl compound |

| Divinyl sulfone | Alcohol | Polyether |

Beyond amines and carboxylates, this compound is susceptible to nucleophilic attack by a wider range of carbon- and heteroatom-centered nucleophiles. researchgate.net The general principle of nucleophilic addition to an electrophilic carbon center governs these reactions. wikipedia.org

For instance, stabilized carbanions, such as those derived from β-keto sulfones, can add to enones in a Michael-aldol cascade. nih.gov While this is not a direct reaction of this compound, it illustrates the reactivity of sulfone-stabilized carbanions, which could potentially be generated from the isomerization of the initial allene.

Heteroatomic nucleophiles, including thiols and alkoxides, can also participate in conjugate additions to activated alkenes like vinyl sulfones. researchgate.nettugraz.at The addition of a nucleophile to a carbon-carbon double bond is a key step in these transformations. bhu.ac.in In the case of this compound, such additions would lead to the formation of new carbon-sulfur or carbon-oxygen bonds.

The following table summarizes the types of nucleophiles and the potential products from their addition to this compound.

| Nucleophile Type | Example Nucleophile | Potential Product |

| Carbon-centered | Grignard Reagents | Allylic sulfones (after rearrangement) |

| Sulfur-centered | Thiols | β-Thio vinyl sulfones |

| Oxygen-centered | Alkoxides | β-Alkoxy vinyl sulfones |

| Phosphorus-centered | Phosphines | Phosphonium (B103445) salts or ylides |

Michael-Type Additions to the Activated Double Bond

Isomerization and Rearrangement Pathways

In addition to nucleophilic additions, this compound can undergo isomerization and rearrangement reactions, often catalyzed by bases or transition metals. researchgate.netacs.org

Base-catalyzed isomerization is a significant reaction pathway for allenyl sulphones. researchgate.net This process can lead to the formation of the more thermodynamically stable acetylenic or conjugated dienyl sulphones. mdpi.comresearchgate.net

The mechanism of base-catalyzed isomerization typically involves the abstraction of a proton from the carbon adjacent to the sulfonyl group. This generates a resonance-stabilized carbanion. Subsequent protonation at a different position of the carbanion leads to the isomerized product. For example, this compound can isomerize to p-tolyl prop-1-ynyl sulphone or p-tolyl prop-2-ynyl sulphone. researchgate.net

The specific isomer formed can depend on the reaction conditions, including the strength of the base and the solvent used. In some cases, a domino reaction sequence can be initiated by this isomerization, leading to more complex molecular architectures. For instance, a base-induced isomerization of a propargyl sulfone to an allene has been proposed as the initial step in a cascade reaction leading to cyclic β-ketosulfones. mdpi.com

The table below illustrates the potential isomerization products of this compound.

| Starting Material | Catalyst | Potential Isomerization Product(s) |

| This compound | Base (e.g., t-BuOK) | p-Tolyl prop-1-ynyl sulphone, p-Tolyl prop-2-ynyl sulphone |

| Allenyl Sulphone | Phosphine (B1218219) | 2-Arylsulfonyl-1,3-diene researchgate.net |

| Allenyl Sulphone | Palladium Catalyst | 1-Arylsulfonyl-1,3-diene researchgate.net |

Phosphine-Mediated Isomerization Mechanisms

The isomerization of allenic sulfones, such as this compound, to 2-arylsulfonyl-1,3-dienes can be effectively mediated by phosphines. researchgate.net This transformation is a hallmark of nucleophilic phosphine catalysis, which commences with the nucleophilic addition of a phosphine to an electrophilic starting material, thereby generating a reactive zwitterionic intermediate under typically mild conditions. researchgate.net

The proposed mechanism for the phosphine-mediated isomerization of this compound is initiated by the nucleophilic attack of a phosphine, like triphenylphosphine (B44618), on the central carbon of the allene. This step forms a zwitterionic intermediate. researchgate.netrsc.org Subsequent proton transfer, often facilitated by a proton shuttle, leads to the formation of a vinylphosphonium species. rsc.org A final elimination step, promoted by a base, results in the formation of the thermodynamically more stable conjugated 1,3-diene and regeneration of the phosphine catalyst. rsc.org

Mechanistic studies have revealed that this process can be influenced by various factors. For instance, in the presence of excess phosphine, (Z)-alkenes can isomerize to the more stable (E)-alkenes through the formation of a zwitterionic intermediate that allows for free rotation. rsc.org The reaction is also sensitive to steric effects, as demonstrated by the use of bulky phosphines. rsc.org Furthermore, the presence of a proton source, such as benzoic acid, can facilitate the isomerization from the (Z) to the (E) isomer. rsc.org

A plausible reaction pathway involves:

Nucleophilic addition of the phosphine to the central carbon of the allene.

Protonation of the resulting zwitterionic intermediate.

Attack of a hydroxide (B78521) or other base on the phosphonium intermediate.

Collapse of the resulting species to yield the alkene and triphenylphosphine oxide. rsc.org

It has been noted that mechanistic pathways analogous to phosphine-triggered reactions can also be initiated by other nucleophiles, such as pyridine, in conjunction with a p-toluenesulfinate anion. researchgate.netpitt.edu

Transition Metal-Catalyzed Rearrangements (e.g., Palladium)

Palladium catalysts are instrumental in promoting the rearrangement of allenic sulfones. researchgate.net When this compound is treated with a palladium catalyst in the presence of a weak acid, it can isomerize to a 1-arylsulfonyl-1,3-diene. researchgate.netresearchgate.net This contrasts with the phosphine-catalyzed method which yields a 2-arylsulfonyl-1,3-diene. researchgate.net

The mechanism of the palladium-catalyzed rearrangement is thought to proceed through the formation of a π-allylpalladium intermediate. rsc.orgchim.it The process is initiated by the coordination of the Pd(0) catalyst to the allene. rsc.org Subsequent insertion of the palladium into a C-H or other bond, or nucleophilic attack on the palladium-activated allene, can lead to the formation of the key π-allylpalladium species. rsc.orgchim.it Reductive elimination from this intermediate then furnishes the conjugated diene product and regenerates the Pd(0) catalyst. rsc.org

Research has shown that the reaction conditions, including the choice of ligands and additives, play a crucial role in the outcome of these rearrangements. rsc.orgchim.it For instance, palladium-catalyzed reactions of chiral 2-alkynyl p-toluenesulfinates can produce optically active sulfonyl allenes with high stereospecificity, suggesting a well-defined mechanistic pathway. plu.mx

A proposed mechanism for the palladium-catalyzed hydrosulfonylation of allenes, which shares mechanistic features with the rearrangement of this compound, involves:

Coordination of the Pd(0) catalyst, a ligand, and the allene.

Formation of a π-allylpalladium intermediate.

Transformation to a more stable intermediate.

Reductive elimination to afford the product and regenerate the catalyst. rsc.org

Thermal Rearrangement Mechanisms

Thermal rearrangements of sulfones are well-documented transformations. While specific studies focusing solely on the thermal rearrangement of this compound are not extensively detailed in the provided context, the general principles of thermal rearrangements of related sulfone systems can provide insight. For example, propargyl arenesulfinates readily undergo thermal rsc.orgresearchgate.netsigmatropic rearrangement to form allenyl aryl sulfones. researchgate.net This process is often concerted, as evidenced by low sensitivity to solvent ionizing power and a negative entropy of activation. researchgate.net

In a related context, the thermal rearrangement of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines has been shown to proceed via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. mdpi.com This highlights that thermal rearrangements can involve complex, multi-step pathways.

The Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of 1,5-dienes, is another relevant thermal process that occurs at elevated temperatures. masterorganicchemistry.com While not directly applicable to this compound itself, it illustrates the principle of thermally induced pericyclic reactions that can lead to skeletal reorganization.

Radical Addition Mechanisms to Allenyl Sulphones

The electron-withdrawing nature of the sulfonyl group makes allenyl sulphones effective acceptors in radical reactions. researchgate.net The addition of radicals to substituted allenes generally occurs at the central carbon, leading to the formation of a more stable allylic radical intermediate. nih.gov

The general mechanism for radical addition to an allenyl sulphone involves:

Generation of a radical species.

Attack of the radical on the central carbon of the allene, forming a vinyl radical. nih.gov

Subsequent reaction of the vinyl radical, which can include cyclization or reaction with another species to propagate the radical chain. nih.gov

For instance, in the oxidative cyclization of 2-allenyl-1,1′-biphenyls, a radical attacks the less substituted terminal allene carbon to form a vinyl radical, which then cyclizes to form a phenanthrene (B1679779) scaffold. nih.gov

Characterization of Radical Intermediates

The characterization of radical intermediates in reactions involving allenyl sulphones is crucial for understanding the reaction mechanism. These intermediates are often short-lived and are typically studied using indirect methods such as radical trapping experiments. The use of radical scavengers like TEMPO or BHT can intercept radical intermediates, and the observation of the trapped products provides evidence for a radical pathway. nih.gov

Computational methods, such as DFT calculations, are also employed to study the stability and reactivity of radical intermediates. nih.gov For example, computational analysis has been used to determine the spin density on the carbons of allylic radical intermediates, which helps to predict the site of subsequent reactions. nih.gov In some cases, spectroscopic techniques may be used to directly observe radical intermediates, although this is often challenging.

A recent study on the iodine-mediated photocatalytic disulfonylation of allenes confirmed the photocatalytic iodine-mediated pathway through a series of mechanistic studies, including radical trapping and clock experiments, intermediate capture experiments, and cyclic voltammetry. acs.org These experiments helped to characterize the sulfonylated allylic radical intermediates. acs.org

Influence of Substituent Effects on Radical Reactivity

Substituent effects play a significant role in the reactivity of allenyl sulphones in radical reactions. The electron-withdrawing sulfonyl group is a key substituent that activates the allene towards radical attack. researchgate.net

Other substituents on the allene can influence both the regioselectivity and stereoselectivity of radical addition. For example, the presence of a carbonyl-containing substituent on the allene can lead to the formation of the E isomer as the sole product in radical addition reactions. nih.gov The position of substituents can also direct the course of the reaction; for example, in intermolecular radical reactions of allylic sulfones with alkenes, an electron-withdrawing group at the 2-position of the allylic sulfone is crucial for successful reactions. capes.gov.br

In the context of radical cyclization, the nature of the substituents on the aromatic ring of benzyl (B1604629) 1-alkynyl sulfones was found to have a less significant electronic effect on the efficiency of a base-induced cyclization, suggesting that steric effects may be more dominant in some cases. uoguelph.ca

Cycloaddition Reaction Mechanisms

Allenic sulfones can participate in cycloaddition reactions, acting as dienophiles or dipolarophiles. The electron-deficient nature of the double bonds in this compound makes it a good partner for electron-rich dienes and dipoles.

[3+2] cycloaddition reactions involving allenyl sulphones are a powerful tool for the synthesis of five-membered heterocyclic rings. For example, the reaction of an azomethine ylide with phenyl vinyl sulphone has been studied using Molecular Electron Density Theory (MEDT). mdpi.com This study revealed a polar, non-concerted, two-stage, one-step mechanism. mdpi.com The high regioselectivity and stereoselectivity of such reactions are rationalized by analyzing the electronic properties of the reactants and the transition states. mdpi.com

In [4+2] cycloaddition reactions (Diels-Alder reactions), allenyl sulphones can react with dienes to form six-membered rings. The mechanism of these reactions can be either concerted or stepwise, depending on the nature of the reactants and the reaction conditions. mdpi.com Transition metal catalysts can also be employed to facilitate [4+2] cycloadditions, often proceeding through a multi-step mechanism involving the formation of a metallacyclic intermediate. williams.edu

For instance, the [3+3] cycloaddition of spirocyclopropyl oxindoles with nitrones is proposed to occur via a stepwise annulation mechanism. nih.gov The stereochemical outcome of these reactions can be influenced by the substituents on the reactants. nih.gov

Computational and Theoretical Investigations of P Tolyl Propadienyl Sulphone Reactivity and Structure

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the intricate details of chemical reactions at a molecular level. For complex molecules like p-tolyl propadienyl sulphone, these methods elucidate reaction pathways, characterize transient species, and predict reactivity, offering a level of detail often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for elucidating complex organic reaction mechanisms. For reactions involving allenyl sulfones, DFT calculations are employed to map the potential energy surface, which involves optimizing the geometries of reactants, products, intermediates, and transition states. This process helps to trace the most plausible reaction pathway from reactants to products.

Theoretical investigations into reactions of related allenic systems, such as Rh(I)-catalyzed allenic Pauson-Khand reactions and Rh(III)-catalyzed annulations, demonstrate the utility of DFT in understanding reaction steps. These steps can include C-H activation, migratory insertion of the allene (B1206475), β-elimination, and reductive elimination. By calculating the energy at each stage, researchers can determine the feasibility of a proposed mechanism and understand how factors like catalysts or substituents influence the reaction course. For instance, DFT has been used to show how a catalyst can control which of the two double bonds in an allene participates in a reaction, thereby governing the final product structure.

A critical aspect of understanding any chemical reaction is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy barrier, a key parameter that governs the reaction rate.

In the context of this compound and related allenes, DFT calculations are used to locate and characterize the geometry of transition states for various transformations, such as cycloadditions, rearrangements, or nucleophilic additions. For example, in catalyzed reactions, DFT can reveal how interactions between the substrate and the catalyst—such as favorable π-π stacking—can lower the energy of one transition state relative to another, thereby explaining the observed enantioselectivity or regioselectivity of a reaction. Analysis of the transition state's structure provides insight into the bonding changes occurring during the crucial bond-breaking and bond-forming events. The study of enyne-allene cyclizations has shown that a reaction can proceed through a highly asynchronous transition state that lies on the boundary between a concerted and a stepwise mechanism, highlighting the nuanced information that can be obtained from such analyses.

The reactivity of this compound is largely dictated by its electronic structure. The powerful electron-withdrawing nature of the sulfonyl group significantly influences the electron distribution across the allenic moiety. This makes the allenic carbons electrophilic and susceptible to attack by nucleophiles.

Quantum mechanical methods allow for detailed analysis of this electronic structure. Calculations of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can predict how the molecule will interact with other reagents. Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the MEP would show a region of high positive potential around the allenic carbons, confirming their electrophilic character and predicting them as likely sites for nucleophilic attack. This theoretical approach provides a rational basis for understanding the molecule's diverse reactivity in transformations like Michael additions and cycloadditions.

Transition State Characterization and Energy Barrier Analysis

Thermochemical Characterization

The thermochemical properties of a compound, such as its heats of formation and combustion, provide fundamental data on its thermodynamic stability. For this compound, these values have been determined through both experimental calorimetry and theoretical calculations.

The standard enthalpies of combustion (ΔHc°) and formation (ΔHf°) are key thermochemical parameters that quantify the energy content and thermodynamic stability of a compound. These values for this compound and a series of related unsaturated aryl sulphones were experimentally determined in a comprehensive study by Mackle and Steele. Using calorimetric techniques, the heat released during the complete combustion of the compound was precisely measured. From this, the standard enthalpy of formation in both the crystalline (c) and gaseous (g) states was derived.

The experimental findings are summarized in the table below.

| Property | Value (kJ/mol) | State |

| Standard Enthalpy of Combustion (ΔHc°) | -5474.3 ± 1.1 | Crystalline (c) |

| Standard Enthalpy of Formation (ΔHf°) | -39.3 ± 1.4 | Crystalline (c) |

| Standard Enthalpy of Formation (ΔHf°) | +76.1 ± 2.1 | Gaseous (g) |

| Data sourced from a 1969 study by H. Mackle and W. V. Steele on the thermochemistry of aryl unsaturated sulphones. |

From the experimental thermochemical data, further important energetic quantities can be derived, including the heats of atomization and isomerization. The heat of atomization (ΔHa) is the enthalpy change required to break down a compound in its gaseous state into its constituent atoms, providing a direct measure of the total bond energy within the molecule.

The heat of isomerization reflects the difference in stability between isomers. For this compound, a key isomerization is the rearrangement to its alkynic isomer, p-tolyl prop-1-ynyl sulphone. The thermochemical data indicates the relative stability of these structural forms.

Derived thermochemical data for this compound are presented below.

| Property | Value (kJ/mol) | Description |

| Heat of Atomization (ΔHa(g)) | 9886.3 | Energy to dissociate one mole of gas into constituent atoms. |

| Heat of Isomerization | +24.7 | Enthalpy change for the reaction: this compound (g) → p-tolyl prop-1-ynyl sulphone (g). |

| Data derived from a 1969 study by H. Mackle and W. V. Steele. |

The positive heat of isomerization indicates that the propadienyl isomer is thermodynamically less stable than the corresponding prop-1-ynyl isomer in the gaseous state.

Theoretical Approaches to Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) of a compound is a fundamental thermodynamic property, representing the change in enthalpy during the formation of one mole of the substance from its constituent elements in their most stable forms under standard conditions. For many compounds, including specialized organosulfur molecules like this compound, experimental determination of this value can be challenging due to synthesis difficulties, purification issues, or the intricacies of calorimetric measurements. In such cases, computational and theoretical chemistry provide powerful and indispensable tools for estimating the enthalpy of formation with a high degree of accuracy.

A variety of theoretical methods are available, ranging from high-level ab initio calculations to more computationally efficient Density Functional Theory (DFT) approaches. The choice of method often involves a trade-off between computational cost and desired accuracy. For organosulfur compounds, specific computational protocols have been developed and refined to yield reliable thermochemical data.

High-level ab initio composite methods, such as the Gaussian-n (Gn) theories (e.g., G2(MP2), G3) and Complete Basis Set (CBS) methods (e.g., CBS-Q), are renowned for their high accuracy in predicting thermochemical properties like enthalpies of formation. acs.orgnih.govacs.orgresearchgate.net These methods systematically combine the results of several calculations at different levels of theory and with different basis sets to extrapolate to the exact, full configuration interaction, complete basis set limit. This approach effectively minimizes errors inherent in individual calculations. For instance, the G2(MP2) level of theory has been successfully used to calculate the enthalpy of formation of sulfones, showing very good agreement with experimental data where available. acs.orgnih.gov

Density Functional Theory (DFT) offers a computationally less demanding alternative to high-level ab initio methods. However, studies have shown that some common DFT functionals, such as B3LYP, can be less reliable for the direct calculation of enthalpies of formation of organosulfur compounds, particularly when using atomization energy schemes. acs.orgkit.edu Despite this, DFT methods are exceptionally useful for geometry optimization and frequency calculations, which are essential steps in all enthalpy of formation calculations. Furthermore, the accuracy of DFT-calculated enthalpies of formation can be significantly improved through the use of isodesmic and homodesmotic reaction schemes. kit.edu These hypothetical reactions are constructed such that the bonding environments on both the reactant and product sides are as similar as possible. This similarity allows for a cancellation of systematic errors in the quantum chemical calculations, leading to a more accurate determination of the enthalpy of reaction, which can then be used to derive the enthalpy of formation of the target molecule.

For sulfur-containing compounds, the choice of basis set is critical. It is often necessary to include polarization and diffuse functions to accurately describe the electronic structure around the sulfur atom, especially in its higher oxidation states, as in a sulphone. Basis sets like the aug-cc-pV(X+d)Z series, which are augmented with tight d-functions, are specifically designed to handle third-row elements like sulfur. nist.govnih.gov

The general procedure for calculating the gas-phase standard enthalpy of formation at a temperature T (typically 298.15 K) involves several steps:

Geometry Optimization and Vibrational Frequencies: The molecular geometry is optimized, and vibrational frequencies are calculated, usually at a DFT level like B3LYP with an appropriate basis set. nih.gov

Zero-Point Vibrational Energy (ZPVE) and Thermal Corrections: The vibrational frequencies are used to compute the ZPVE and the thermal correction to the enthalpy (HT - H0). nih.gov

High-Accuracy Single-Point Energy Calculation: A high-level ab initio method (e.g., CCSD(T), G3, CBS-Q) is used to calculate the electronic energy (Eelec) at the optimized geometry. researchgate.netnist.gov

Calculation of Total Enthalpy: The total enthalpy of the molecule at temperature T is the sum of the electronic energy, the ZPVE, and the thermal correction.

Application of Atomization or Isodesmic Reaction Schemes: The enthalpy of formation is then derived using either the atomization method or an isodesmic reaction scheme, combined with well-established experimental enthalpies of formation for the reference species. acs.orgkit.edu

While specific theoretical studies on this compound are not prominent in the literature, the established methodologies for analogous sulfones provide a clear and reliable framework for its computational investigation. The table below illustrates the typical accuracy of various computational methods for the enthalpy of formation of related organosulfur compounds, demonstrating the reliability of these theoretical approaches.

| Computational Method | Typical Application | Key Features |

| G2(MP2) | High-accuracy calculation of ΔHf° for sulfones. acs.orgnih.gov | A composite method providing good agreement with experimental data. |

| G3, G3B3 | Calculation of ΔHf° for a range of organosulfur compounds. acs.orgresearchgate.net | High-level composite methods known for thermochemical accuracy. |

| CBS-Q | Calculation of ΔHf° for various sulfur-containing molecules. acs.orgresearchgate.net | A Complete Basis Set method that extrapolates to the basis set limit. |

| B3LYP/Isodesmic Reactions | Improving accuracy of DFT-calculated ΔHf°. kit.edu | Cancels systematic errors by maintaining similar bonding environments. |

| LCCSD(T) | High-accuracy single-point energy calculations. nist.gov | "Gold standard" of quantum chemistry for single-point energies. |

Synthetic Applications and Utility in Complex Molecular Construction

Role as a Precursor for Advanced Intermediates

p-Tolyl propadienyl sulphone and its surrogates are powerful reagents for constructing advanced intermediates, particularly complex heterocyclic and carbocyclic scaffolds. These intermediates can then be elaborated into a wide range of target molecules.

A compelling example is the synthesis of functionalized 4H-chromene derivatives. sci-hub.st This reaction uses a 2-bromoallyl sulfone as a stable precursor that generates the reactive allenyl sulfone in situ. This intermediate then undergoes a domino reaction sequence involving hetero-Michael addition and an intramolecular C-C bond-forming cyclization with o-hydroxychalcones, directly assembling the privileged 4H-chromene core. sci-hub.st

Another significant application is in the divergent synthesis of substituted pyrroles and dihydropyridines. unito.it Here, the allenyl sulfone, again generated from a bromo-precursor, undergoes a formal vinylic substitution with N-propargyl sulfonamides to produce N-propargyl-N-vinyl sulfonamide intermediates. These advanced aza-enyne intermediates can then be selectively cyclized using different gold catalysts to yield either 2-sulfonylmethyl pyrroles or dihydropyridines, demonstrating catalyst-controlled access to distinct heterocyclic systems from a common precursor. unito.it

Furthermore, allenyl sulfones can participate in N-Heterocyclic Carbene (NHC)-promoted [3+2] cycloadditions with arylidenemalononitriles. This process, which involves a 1,2-migration of the sulfonyl group, efficiently produces highly functionalized cyclopentene (B43876) dicarbonitriles, which are valuable carbocyclic intermediates for further synthetic modification. sci-hub.st

| Allenyl Sulfone | Arylidenemalononitrile Partner (Ar) | Product | Yield |

|---|---|---|---|

| Phenylsulfonyl allene (B1206475) | p-Tolyl | 4-(Phenylsulfonyl)-2-(p-tolyl)cyclopent-2-ene-1,1-dicarbonitrile | 88% |

| Phenylsulfonyl allene | p-Fluorophenyl | 2-(4-Fluorophenyl)-4-(phenylsulfonyl)cyclopent-2-ene-1,1-dicarbonitrile | Not specified |

| Phenylsulfonyl allene | o-Iodophenyl | 2-(2-Iodophenyl)-4-(phenylsulfonyl)cyclopent-2-ene-1,1-dicarbonitrile | Not specified |

Integration into Multi-Step Organic Synthesis Sequences

The utility of this compound is fully realized when it is integrated into multi-step synthetic sequences to build molecular complexity efficiently. Its ability to act as a versatile C3-synthon allows for the rapid assembly of core structures that would otherwise require lengthy routes.

The catalyst-controlled divergent synthesis of pyrroles and dihydropyridines serves as an excellent case study. unito.it This sequence begins with readily available starting materials: a propargyl sulfonamide and a 2-bromoallyl sulfone (the this compound surrogate). The first step is a base-mediated reaction that couples these two fragments to form an N-propargyl-N-vinyl sulfonamide. This transformation itself is a novel formal vinylic substitution. In the second step, this intermediate is subjected to cycloisomerization. The choice of catalyst dictates the outcome: Echavarren's gold(I) catalyst leads selectively to 2-sulfonylmethyl pyrroles, while a different gold(I) system (PPh₃AuCl/AgSbF₆) directs the reaction to form dihydropyridines. unito.it This two-step sequence showcases how the unique reactivity of the allenyl sulfone is harnessed to create a pivotal intermediate that serves as a branching point to access different families of valuable heterocyclic products.

| Aza-Enyne Precursor | Catalyst System | Product Type | Example Product | Yield |

|---|---|---|---|---|

| N-(prop-2-yn-1-yl)-N-(1-((p-tolylsulfonyl)methyl)vinyl)benzenesulfonamide | [Au(IPr)(MeCN)]SbF₆ | Pyrrole | N-(Phenylsulfonyl)-2-((p-tolylsulfonyl)methyl)-4-methyl-1H-pyrrole | 92% |

| N-(prop-2-yn-1-yl)-N-(1-((p-tolylsulfonyl)methyl)vinyl)benzenesulfonamide | PPh₃AuCl / AgSbF₆ | Dihydropyridine | 1,4-Bis(phenylsulfonyl)-2,4-dimethyl-1,4-dihydropyridine | 95% |

Q & A

Q. How should researchers address reproducibility challenges in catalytic applications of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.